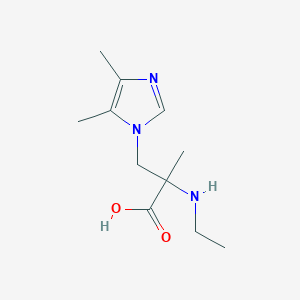![molecular formula C7H18Cl2N2O B13622756 2-[3-(Aminomethyl)-1-methylazetidin-3-yl]ethan-1-ol dihydrochloride](/img/structure/B13622756.png)
2-[3-(Aminomethyl)-1-methylazetidin-3-yl]ethan-1-ol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(Aminomethyl)-1-methylazetidin-3-yl]ethan-1-ol dihydrochloride involves multiple steps. The starting materials and reagents are carefully selected to ensure the desired product is obtained with high purity and yield. The reaction conditions, such as temperature, pressure, and solvent, are optimized to facilitate the formation of the compound .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and automated systems. The process is designed to be efficient and cost-effective, with stringent quality control measures in place to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions: 2-[3-(Aminomethyl)-1-methylazetidin-3-yl]ethan-1-ol dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound and the reagents used .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction and reagents used.
Scientific Research Applications
2-[3-(Aminomethyl)-1-methylazetidin-3-yl]ethan-1-ol dihydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential effects on cellular processes and pathways. In medicine, it is investigated for its potential therapeutic properties. In industry, it is used in the development of new materials and products .
Mechanism of Action
The mechanism of action of 2-[3-(Aminomethyl)-1-methylazetidin-3-yl]ethan-1-ol dihydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
2-[3-(Aminomethyl)-1-methylazetidin-3-yl]ethan-1-ol dihydrochloride can be compared with other similar compounds, such as other azetidine derivatives. These comparisons highlight the unique properties and potential advantages of this compound, such as its specific reactivity and biological activity .
List of Similar Compounds:Properties
Molecular Formula |
C7H18Cl2N2O |
|---|---|
Molecular Weight |
217.13 g/mol |
IUPAC Name |
2-[3-(aminomethyl)-1-methylazetidin-3-yl]ethanol;dihydrochloride |
InChI |
InChI=1S/C7H16N2O.2ClH/c1-9-5-7(4-8,6-9)2-3-10;;/h10H,2-6,8H2,1H3;2*1H |
InChI Key |
NUBAEBAVHIFBRP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C1)(CCO)CN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-[1-(Trifluoromethyl)cyclobutyl]benzoicacid](/img/structure/B13622710.png)



![N-[3-methyl-1-(thiophen-2-yl)butyl]-5-sulfamoylfuran-2-carboxamide](/img/structure/B13622722.png)

![7,7-Dimethyl-6-oxa-2-azaspiro[3.4]octanehydrochloride](/img/structure/B13622724.png)


